molecular formula C25H26BF4NO2 B8135599 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate

9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate

Cat. No.: B8135599
M. Wt: 459.3 g/mol
InChI Key: NEMWBWBWRDTDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-10-methylacridinium with 2,7-dimethoxy groups under specific conditions. The reaction is carried out in the presence of tetrafluoroboric acid to form the tetrafluoroborate salt . The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes excitation to form a highly reactive cation radical species. This species can then participate in various chemical transformations, facilitating reactions such as hydroamination and hydrotrifluoromethylation . The molecular targets and pathways involved include the activation of alkenes and the formation of reactive intermediates that drive the desired chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Its high chemical stability and ability to facilitate a wide range of photoredox reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,7-dimethoxy-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NO2.BF4/c1-15-11-16(2)24(17(3)12-15)25-20-13-18(27-5)7-9-22(20)26(4)23-10-8-19(28-6)14-21(23)25;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMWBWBWRDTDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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